N-Nitroso-N-methylurea
Overview
Description
N-Nitroso-N-methylurea is a highly potent compound known for its carcinogenic, mutagenic, and teratogenic properties . It is an alkylating agent that transfers its methyl group to nucleobases in nucleic acids, leading to mutations . This compound has been traditionally used as a precursor in the synthesis of diazomethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso-N-methylurea can be synthesized by the reaction of N-methylurea with nitrous acid . The reaction typically involves the following steps:
- Dissolve N-methylurea in water.
- Add sodium nitrite to the solution.
- Acidify the mixture with hydrochloric acid to generate nitrous acid in situ.
- The reaction proceeds at low temperatures to avoid decomposition.
Industrial Production Methods: Industrial production of this compound is not common due to its hazardous nature. small-scale synthesis in laboratories follows the same principles as described above, with strict safety protocols to handle the compound’s toxicity and instability .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-N-methylurea primarily undergoes alkylation reactions due to its ability to transfer methyl groups . It can also participate in substitution reactions where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions:
Alkylation: Common reagents include nucleophiles such as amines and thiols.
Substitution: Reagents like sodium azide or thiourea can be used to replace the nitroso group under mild conditions.
Major Products:
Scientific Research Applications
N-Nitroso-N-methylurea has several applications in scientific research:
Mechanism of Action
N-Nitroso-N-methylurea exerts its effects through alkylation of DNA . It transfers its methyl group to nucleobases, leading to AT:GC transition mutations . This alkylation can cause DNA damage, triggering cellular responses such as apoptosis or uncontrolled cell proliferation, contributing to its carcinogenic properties . The compound primarily targets the NF-κB pathway, leading to increased cellular activity and phosphorylation of I-κBα .
Comparison with Similar Compounds
N-Nitroso-N-ethylurea: Similar in structure and function, also used to induce mutations and study carcinogenesis.
N-Nitroso-N-methylurethane: Another alkylating agent with similar mutagenic properties.
Uniqueness: N-Nitroso-N-methylurea is unique due to its high efficiency in transferring methyl groups and its potent carcinogenic effects . Its ability to induce a wide range of tumors in animal models makes it a valuable tool in cancer research .
Properties
IUPAC Name |
1-methyl-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c1-5(4-7)2(3)6/h1H3,(H2,3,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKWMRDKSOPRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
Record name | N-NITROSO-N-METHYLUREA | |
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DSSTOX Substance ID |
DTXSID4021006 | |
Record name | N-Nitroso-N-methylurea | |
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Molecular Weight |
103.08 g/mol | |
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Physical Description |
N-nitroso-n-methylurea appears as pale yellow crystals or light yellow moist powder. (NTP, 1992), Colorless or yellow solid; [HSDB] | |
Record name | N-NITROSO-N-METHYLUREA | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 1.443X10+4 mg/l at 24 °C, Soluble in water, Soluble in ethanol, ether | |
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Density |
less than 1.0 (NTP, 1992) | |
Record name | N-NITROSO-N-METHYLUREA | |
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Vapor Pressure |
Non-volatile (NTP, 1992), 0.02 [mmHg] | |
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Mechanism of Action |
The role of oncogene ras in carcinogen-induced neoplastic transformation was examined. Rat mammary carcinomas induced by N-nitroso-N-methylurea and 7,12-dimethylbenzanthracene showed mutations in codons 12 and 61, resp, of the gene H-ras-1. The mutation at codon 12 was a guanine-guanine-adenine to guanine-adenine-adenine transition. | |
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Color/Form |
Colorless or yellow plates from ethanol | |
CAS No. |
684-93-5, 28606-00-0 | |
Record name | N-NITROSO-N-METHYLUREA | |
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Record name | 1-methyl-1-nitrosourea | |
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Record name | N-NITROSO-N-METHYLUREA | |
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Melting Point |
255 °F (decomposes) (NTP, 1992), 123 °C | |
Record name | N-NITROSO-N-METHYLUREA | |
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Record name | N-Nitroso-N-methylurea | |
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